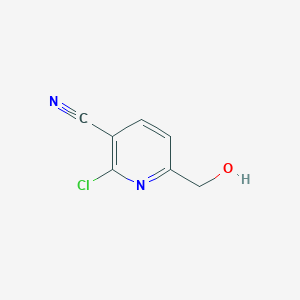

2-Chloro-6-(hydroxymethyl)nicotinonitrile

Description

Properties

IUPAC Name |

2-chloro-6-(hydroxymethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-7-5(3-9)1-2-6(4-11)10-7/h1-2,11H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCFRRCCTQHUNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1CO)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 6-Substituted Nicotinonitriles

A common approach to synthesize 2-chloronicotinonitriles involves chlorination of 6-substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles using phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) under reflux conditions. This method is well documented for related compounds and can be adapted for this compound synthesis.

Example: Salem et al. reported the synthesis of 2-chloro-4-(furan-2-yl)-6-(naphthalen-1-yl)nicotinonitrile by refluxing the corresponding 2-oxo-1,2-dihydropyridine-3-carbonitrile with POCl3 and PCl5, followed by workup with ice to precipitate the chlorinated product.

The reaction conditions typically include:

- Reflux in POCl3/PCl5 mixture for 5–7 hours.

- Quenching in crushed ice to precipitate the chlorinated nicotinonitrile.

- Purification by crystallization or chromatography.

Formation of 6-(Hydroxymethyl) Substituent

The hydroxymethyl group at the 6-position can be introduced by oxidation or substitution of a methyl precursor or via direct hydroxymethylation reactions.

While direct literature on 6-(hydroxymethyl) substitution on nicotinonitriles is scarce, analogous transformations in pyridine derivatives suggest:

- Oxidation of 6-methyl nicotinonitrile to 6-(hydroxymethyl)nicotinonitrile using mild oxidants.

- Hydroxymethylation via reaction with formaldehyde under basic or acidic catalysis.

Diazotization and Reduction Methods for Related Compounds

A patented method for preparing 2-chloro-6-methylaniline from 3-chloro-5-methyl-4-nitroaniline involves diazotization, hypophosphorous acid reduction, and iron powder reduction in a one-pot sequence under mild conditions in aqueous media. This method highlights:

- Use of water as solvent and sulfuric acid for diazotization.

- Sodium nitrite as diazotizing agent.

- Hypophosphorous acid and iron powder as reducing agents.

- Temperature control: diazotization and reduction at 0–5 °C; iron reduction at 85–95 °C.

- High yield (~82.5%) and mild, green conditions.

Though this method is for aniline derivatives, the principles of selective diazotization and reduction could be adapted for functional group transformations on pyridine rings.

Detailed Preparation Method for this compound (Proposed)

Based on the synthesis of related compounds and standard organic transformations, the following multi-step synthetic route is proposed:

Research Findings and Analytical Data

Chlorination Step: The chlorination of 2-oxo-1,2-dihydropyridine-3-carbonitriles proceeds efficiently with POCl3/PCl5, yielding 2-chloronicotinonitriles in good yields (typically >70%) with characteristic nitrile IR absorption near 2220 cm⁻¹ and chloro-substituted pyridine NMR signals.

Hydroxymethylation: Hydroxymethylation reactions on pyridine derivatives are generally performed under controlled pH to avoid over-oxidation or polymerization. The hydroxymethyl group is confirmed by characteristic NMR signals (CH2OH protons ~4.5 ppm) and IR bands for hydroxyl groups (~3400 cm⁻¹).

Purity and Yield: Purification by silica gel chromatography or recrystallization from ethanol or dichloromethane yields analytically pure compounds suitable for further application.

Summary Table of Key Parameters for Preparation

| Parameter | Typical Conditions/Values |

|---|---|

| Starting materials | 6-methyl nicotinonitrile or precursor aldehydes |

| Chlorination reagents | POCl3, PCl5 |

| Chlorination temperature | Reflux (approx. 100–110 °C) |

| Hydroxymethylation reagents | Formaldehyde, mild acid/base catalyst |

| Solvent | Ethanol, dichloromethane, or phosphorus oxychloride |

| Reaction time | Chlorination: 5–7 h; Hydroxymethylation: 2–6 h |

| Purification method | Column chromatography, recrystallization |

| Yield | Chlorination: 70–85%; Overall yield depends on hydroxymethylation efficiency |

| Analytical confirmation | IR (C≡N ~2220 cm⁻¹, OH ~3400 cm⁻¹), 1H NMR, 13C NMR, MS |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(hydroxymethyl)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: 2-Chloro-6-(carboxymethyl)nicotinonitrile.

Reduction: 2-Chloro-6-(hydroxymethyl)nicotinamidine.

Substitution: 2-Amino-6-(hydroxymethyl)nicotinonitrile.

Scientific Research Applications

2-Chloro-6-(hydroxymethyl)nicotinonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: It serves as a building block for the development of biologically active molecules.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(hydroxymethyl)nicotinonitrile involves its interaction with specific molecular targets. The chlorine and hydroxymethyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural and physicochemical differences between 2-Chloro-6-(hydroxymethyl)nicotinonitrile and its analogs:

Key Observations :

Insights :

- coli and B. megaterium .

- Trifluoromethyl Analogs : These are preferred in medicinal chemistry for metabolic stability and enhanced binding to hydrophobic enzyme pockets .

Biological Activity

2-Chloro-6-(hydroxymethyl)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, experimental findings, and comparative studies with related compounds.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro group and a hydroxymethyl group on the nicotinonitrile backbone. Its molecular formula is CHClNO. The unique arrangement of these functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially affecting pathways involved in cancer progression and other diseases.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological activities:

- Anticancer Activity : Preliminary studies show that this compound may inhibit the growth of cancer cells by targeting specific enzymes involved in tumor progression.

- Antiviral Properties : Compounds structurally similar to this compound have demonstrated antiviral activity, suggesting potential for further exploration in this area .

Data Table: Biological Activities of this compound

| Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Enzyme inhibition affecting tumor growth | , |

| Antiviral | Interaction with viral replication mechanisms | , |

| Molluscicidal | Toxicity against land snails (M. cartusiana) |

Anticancer Studies

In a study examining the effects of various nicotinonitrile derivatives, this compound was found to significantly reduce cell viability in cancer cell lines. The study utilized assays such as MTT and colony formation to assess cytotoxicity and proliferation inhibition.

Molluscicidal Activity

A recent investigation into the molluscicidal properties of nicotinonitriles revealed that this compound exhibited notable toxicity against M. cartusiana. The study measured biochemical parameters such as acetylcholinesterase (AChE) activity, indicating potential mechanisms through which this compound exerts its toxic effects on mollusks .

Comparative Analysis

To contextualize the biological activity of this compound, it is essential to compare it with structurally related compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Anticancer, Antiviral, Molluscicidal | Hydroxymethyl and chloro substituents |

| Methyl nicotinate | Topical analgesic | Methyl ester of niacin |

| 2-Chloro-6-(trifluoromethoxy)nicotine | Potential enzyme inhibitor | Trifluoromethoxy group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.